molecular formula C12H8BrI B12961962 2-Bromo-3-iodo-1,1'-biphenyl

2-Bromo-3-iodo-1,1'-biphenyl

Cat. No.: B12961962
M. Wt: 359.00 g/mol
InChI Key: SXXXWDQYKNWGJG-UHFFFAOYSA-N
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Description

2-Bromo-3-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H8BrI It is a biphenyl derivative where bromine and iodine atoms are substituted at the 2 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-iodo-1,1’-biphenyl typically involves halogenation reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated biphenyl with an iodinated reagent in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like toluene or dioxane under reflux conditions.

Industrial Production Methods: Industrial production of 2-Bromo-3-iodo-1,1’-biphenyl may involve large-scale halogenation processes using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-iodo-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, dioxane, or acetonitrile.

Major Products Formed:

Scientific Research Applications

2-Bromo-3-iodo-1,1’-biphenyl has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-iodo-1,1’-biphenyl in chemical reactions typically involves the activation of the halogen atoms through catalytic processes. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a palladium-carbon bond, followed by transmetalation and reductive elimination steps to form the final product . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

  • 2-Bromo-2’-iodo-1,1’-biphenyl
  • 3-Bromo-2-iodo-1,1’-biphenyl
  • 2-Iodo-1,1’-biphenyl

Comparison: 2-Bromo-3-iodo-1,1’-biphenyl is unique due to the specific positions of the bromine and iodine atoms, which influence its reactivity and the types of reactions it can undergo. Compared to other biphenyl derivatives, it offers distinct advantages in certain coupling reactions and material science applications due to its specific electronic and steric properties .

Properties

Molecular Formula

C12H8BrI

Molecular Weight

359.00 g/mol

IUPAC Name

2-bromo-1-iodo-3-phenylbenzene

InChI

InChI=1S/C12H8BrI/c13-12-10(7-4-8-11(12)14)9-5-2-1-3-6-9/h1-8H

InChI Key

SXXXWDQYKNWGJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)I)Br

Origin of Product

United States

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